sAC Inhibitory Potency: 17‑Fold Superiority Over a Less Optimized Benzamide Analog in the Same Patent Series
In a purified human sAC enzymatic assay, the target compound (US20240239774 Example 155) inhibited cAMP production with an IC₅₀ of 5 nM [REFS‑1]. Under identical assay conditions, a structurally distinct benzamide analog from the same patent (Example 9) exhibited an IC₅₀ of 87 nM [REFS‑2], representing a 17‑fold loss in potency. This direct comparison within a single patent series demonstrates that the specific substitution pattern of the target compound is critical for high‑affinity sAC engagement.
| Evidence Dimension | sAC enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | US20240239774 Example 9 (IC₅₀ = 87 nM) |
| Quantified Difference | 17‑fold improvement |
| Conditions | Purified human sAC protein; reaction containing 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 40 mM NaHCO₃; cAMP detection assay |
Why This Matters
A 17‑fold potency difference directly translates to lower required dosing, reduced off‑target risk at efficacious concentrations, and a wider therapeutic window in sAC‑dependent models.
- [1] BindingDB entry BDBM685419, US20240239774 Example 155. BindingDB, 2024. View Source
- [2] BindingDB entry BDBM50607671, US20240239774 Example 9. BindingDB, 2023. View Source
